molecular formula C14H17N3O2S2 B1463977 1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine CAS No. 1311315-66-8

1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine

Cat. No.: B1463977
CAS No.: 1311315-66-8
M. Wt: 323.4 g/mol
InChI Key: SSFXJODVKPXICW-UHFFFAOYSA-N
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Description

1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine is a complex organic compound that features a piperazine ring substituted with a thiazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of the thiazole ring, known for its biological activity, adds to the compound’s versatility and potential utility.

Preparation Methods

The synthesis of 1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine typically involves several steps:

Industrial production methods often involve optimizing these synthetic routes to maximize yield and minimize costs.

Chemical Reactions Analysis

1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity . The piperazine ring can also interact with biological membranes, affecting their properties . These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-methylphenyl)-4-piperazin-1-ylsulfonyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S2/c1-11-4-2-3-5-12(11)14-16-13(10-20-14)21(18,19)17-8-6-15-7-9-17/h2-5,10,15H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFXJODVKPXICW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CS2)S(=O)(=O)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine
Reactant of Route 2
1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine
Reactant of Route 3
Reactant of Route 3
1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine
Reactant of Route 4
1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine
Reactant of Route 5
1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine
Reactant of Route 6
1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine

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